molecular formula C8H5F7O4 B13840269 4-(2,2,3,3,4,4,4-Heptafluorobutoxy)-4-oxobut-2-enoic acid

4-(2,2,3,3,4,4,4-Heptafluorobutoxy)-4-oxobut-2-enoic acid

Cat. No.: B13840269
M. Wt: 298.11 g/mol
InChI Key: GAIGXXPLWNCDAG-UHFFFAOYSA-N
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Description

4-(2,2,3,3,4,4,4-Heptafluorobutoxy)-4-oxobut-2-enoic acid is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts significant hydrophobicity and chemical stability, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2,3,3,4,4,4-Heptafluorobutoxy)-4-oxobut-2-enoic acid typically involves the reaction of heptafluorobutyl alcohol with maleic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, along with advanced equipment to control reaction parameters such as temperature, pressure, and reaction time. The product is then purified using techniques like distillation or recrystallization to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(2,2,3,3,4,4,4-Heptafluorobutoxy)-4-oxobut-2-enoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2,2,3,3,4,4,4-Heptafluorobutoxy)-4-oxobut-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of fluorinated polymers and other complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique chemical properties.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.

    Industry: Utilized in the production of specialty coatings, adhesives, and surfactants due to its hydrophobic nature and chemical stability.

Mechanism of Action

The mechanism of action of 4-(2,2,3,3,4,4,4-Heptafluorobutoxy)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The compound’s hydrophobic nature also allows it to interact with lipid membranes, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3,4,4,4-Heptafluorobutyl methacrylate: Another fluorinated compound with similar hydrophobic properties.

    2,2,3,3,4,4,4-Heptafluorobutyl acrylate: Used in the synthesis of fluorinated polymers.

    4-(2,2,3,3,4,4,4-Heptafluorobutoxy)-benzoic acid: A structurally related compound with similar chemical properties.

Uniqueness

4-(2,2,3,3,4,4,4-Heptafluorobutoxy)-4-oxobut-2-enoic acid is unique due to its specific combination of fluorine atoms and the oxobutenoic acid moiety. This combination imparts distinct chemical reactivity and stability, making it valuable for specialized applications in various fields.

Properties

IUPAC Name

4-(2,2,3,3,4,4,4-heptafluorobutoxy)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F7O4/c9-6(10,7(11,12)8(13,14)15)3-19-5(18)2-1-4(16)17/h1-2H,3H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAIGXXPLWNCDAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(F)(F)F)(F)F)(F)F)OC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F7O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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